A Technical Guide to 4-Ethyl-1,2-oxazol-3-amine: Structure, Properties, and Applications in Drug Discovery
A Technical Guide to 4-Ethyl-1,2-oxazol-3-amine: Structure, Properties, and Applications in Drug Discovery
Abstract and Introduction
The isoxazole ring system is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties, metabolic stability, and synthetic accessibility. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[2] Marketed drugs such as the COX-2 inhibitor Valdecoxib and the anticonvulsant Zonisamide feature the isoxazole core, underscoring its therapeutic relevance.[1]
Within this important class of compounds, 4-Ethyl-1,2-oxazol-3-amine (also known as 4-Ethylisoxazol-3-amine) emerges as a particularly valuable building block for drug discovery programs. Its structure features two key points for molecular exploration: a nucleophilic amino group at the 3-position, which serves as an ideal handle for derivatization, and an ethyl group at the 4-position, which provides a lipophilic element to modulate pharmacokinetics and target engagement.
This technical guide provides a comprehensive overview of 4-Ethyl-1,2-oxazol-3-amine for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, synthetic routes, and reactivity. Furthermore, we will explore its strategic application as a scaffold in modern medicinal chemistry, supported by detailed experimental protocols and safety guidelines.
Chemical Identity and Molecular Structure
The fundamental identity of a chemical entity is the bedrock of its scientific exploration. 4-Ethyl-1,2-oxazol-3-amine is defined by its unique arrangement of a five-membered isoxazole ring substituted with both an ethyl and an amino group.
-
IUPAC Name: 4-ethyl-1,2-oxazol-3-amine
-
Molecular Formula: C₅H₈N₂O[3]
-
Canonical SMILES: CCC1=CON=C1N[3]
-
InChIKey: HXUGVRAVZOPLQR-UHFFFAOYSA-N[3]
-
CAS Registry Number: 39556-56-4
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is critical for its application in synthesis and biological screening. While extensive experimental data for 4-Ethyl-1,2-oxazol-3-amine is not widely published, we can consolidate predicted values and infer spectroscopic characteristics based on its structure.
Physicochemical Data
The following table summarizes key computed and known properties. Researchers should note that physical properties like melting and boiling points should be determined experimentally for any newly synthesized batch.
| Property | Value | Source |
| Molecular Weight | 112.13 g/mol | Calculated |
| Monoisotopic Mass | 112.06366 Da | PubChem[3] |
| XLogP (Predicted) | 0.8 | PubChem[3] |
| Physical Form | Off-white to beige crystalline powder (inferred) | Analogy to[4] |
| Water Solubility | Some solubility expected | General amine properties[5] |
| Boiling Point | Data not available | - |
| Melting Point | Data not available | - |
Spectroscopic Profile
Predicting the spectroscopic signature is vital for reaction monitoring and structural confirmation.
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic triplet-quartet pattern for the ethyl group (triplet ~1.2 ppm, quartet ~2.5 ppm). A broad singlet for the two amine protons (-NH₂) would likely appear in the 4-6 ppm range, with its position being solvent-dependent. A singlet for the C5-proton of the isoxazole ring would also be present.
-
¹³C NMR: The carbon spectrum would display five distinct signals. Two signals for the ethyl group (~13 ppm for CH₃, ~20 ppm for CH₂), and three signals for the isoxazole ring carbons. Based on data for similar heterocycles, the C3 (bearing the amine) and C5 carbons would be significantly downfield, while the C4 carbon would be further upfield.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by characteristic N-H stretching bands for the primary amine, typically appearing as two sharp peaks in the 3300-3500 cm⁻¹ region.[6] C=N and C=C stretching vibrations from the isoxazole ring would be observed in the 1500-1650 cm⁻¹ range.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) under electrospray ionization (ESI) would show a prominent [M+H]⁺ ion at m/z 113.0709, confirming the molecular formula C₅H₈N₂O.[3]
Synthesis and Reactivity
Synthetic Strategy
The synthesis of 3-aminoisoxazoles is well-established in organic chemistry. A highly effective and common strategy involves the cyclocondensation of a β-ketonitrile with a hydroxylamine salt. For 4-Ethyl-1,2-oxazol-3-amine, the most logical precursor is 2-formylbutanenitrile.
The causality behind this choice is twofold:
-
Atom Economy: This approach efficiently incorporates all the necessary atoms into the final ring structure with minimal byproducts.
-
Regioselectivity: The reaction between the hydroxylamine and the β-ketonitrile precursor reliably yields the 3-aminoisoxazole isomer, avoiding contamination with the 5-aminoisoxazole counterpart, which can be a challenge in other synthetic routes.[7]
Reactivity Profile
The reactivity of 4-Ethyl-1,2-oxazol-3-amine is primarily dictated by the primary amino group at the C3 position. This group is nucleophilic and serves as the principal site for chemical modification.[5][8]
-
N-Acylation: The amine readily reacts with acid chlorides or anhydrides to form the corresponding amides. This is a fundamental transformation for building more complex molecules and is central to many structure-activity relationship (SAR) studies.
-
N-Alkylation: Reaction with alkyl halides can produce secondary and tertiary amines, although controlling the degree of alkylation can be challenging. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary amines.
-
Condensation Reactions: The amino group can condense with aldehydes and ketones to form imines (Schiff bases), which can be further reduced or used as intermediates.[9]
The ethyl group at C4 is largely unreactive but provides steric bulk and lipophilicity, which can be crucial for modulating how a derivative fits into a protein's binding pocket and its overall pharmacokinetic profile.
Significance in Medicinal Chemistry
The 3-aminoisoxazole scaffold is a powerful tool in drug discovery, prized for its ability to engage in key hydrogen bonding interactions and serve as a rigid core for orienting pharmacophoric groups.
-
Privileged Scaffold: The structure is frequently used to mimic or replace other functional groups, offering improved metabolic stability or oral bioavailability. Its derivatives have been investigated as inhibitors for a wide array of biological targets.[10][11]
-
Bioisosteric Replacement: The 3-aminoisoxazole moiety can act as a bioisostere for carboxamides or other groups, providing a different vector for hydrogen bonding and altering electronic properties.
-
Vector for SAR Exploration: As illustrated in Figure 3, the amine provides a straightforward attachment point for a wide variety of R-groups. This allows for the rapid generation of chemical libraries to probe the SAR of a target. For example, derivatives of 4-benzyloxybenzo[d]isoxazole-3-amine have been identified as potent and selective inhibitors of sphingomyelin synthase 2 (SMS2), a target for chronic inflammation-related diseases.[12]
Experimental Protocol: Representative Synthesis
This section provides a detailed, step-by-step methodology for a laboratory-scale synthesis of 4-Ethyl-1,2-oxazol-3-amine. This protocol is based on established chemical principles for isoxazole formation.[4][13]
Objective: To synthesize 4-Ethyl-1,2-oxazol-3-amine from 2-formylbutanenitrile.
Materials:
-
2-Formylbutanenitrile (1.0 eq)
-
Hydroxylamine hydrochloride (1.1 eq)
-
Sodium bicarbonate (1.2 eq)
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.
Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-formylbutanenitrile (e.g., 5.0 g, 1.0 eq) and anhydrous ethanol (50 mL). Begin stirring to dissolve the starting material.
-
Causality: Ethanol is chosen as the solvent due to its ability to dissolve both the organic precursor and the inorganic base, facilitating a homogeneous reaction environment.
-
-
Base and Reagent Addition: Add sodium bicarbonate (1.2 eq) to the flask, followed by hydroxylamine hydrochloride (1.1 eq).
-
Causality: Hydroxylamine is typically supplied as its hydrochloride salt for stability. Sodium bicarbonate is a mild, inexpensive base used to neutralize the HCl in situ, liberating the free hydroxylamine nucleophile required for the reaction. An excess is used to ensure complete neutralization.
-
-
Cyclocondensation: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.
-
Causality: Heating provides the necessary activation energy for the condensation and subsequent cyclization reactions. TLC allows for the visualization of the consumption of the starting material and the formation of the product.
-
-
Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL).
-
Causality: The solvent is removed to concentrate the product. A liquid-liquid extraction is then performed. The organic product will partition into the ethyl acetate layer, while inorganic salts (NaCl, excess NaHCO₃) will remain in the aqueous layer.
-
-
Purification: Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with brine (2 x 25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Causality: The brine wash removes residual water from the organic phase. Anhydrous sodium sulfate is a drying agent that removes the final traces of water.
-
-
Final Purification: The crude product can be further purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 4-Ethyl-1,2-oxazol-3-amine as a solid.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Ethyl-1,2-oxazol-3-amine may not be readily available, precautions should be based on compounds with similar structures and functional groups, such as other amino-oxazoles.[14][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[15][16]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16] Avoid direct contact with skin and eyes.[14]
-
Acute Effects: May be harmful if swallowed, inhaled, or absorbed through the skin.[14][17] It is expected to cause skin and eye irritation.[14][17]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[16]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[16]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[15]
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Disclaimer: This information is for guidance only. Always consult a comprehensive and compound-specific SDS before handling any chemical.
Conclusion
4-Ethyl-1,2-oxazol-3-amine stands out as a high-value chemical scaffold for researchers in drug discovery and medicinal chemistry. Its structure offers a unique combination of a stable, drug-like heterocyclic core, a versatile amino group for derivatization, and an ethyl substituent for tuning physicochemical properties. With well-established synthetic routes and a clear role as a privileged structure in creating diverse chemical libraries, this compound represents a powerful starting point for developing novel therapeutics targeting a wide range of diseases. Its continued exploration is likely to yield significant contributions to the field of pharmaceutical sciences.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66199435, 4-ethyl-1,2-oxazol-3-amine. PubChemLite. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16437056, 4-ethyl-1,2,5-oxadiazol-3-amine. PubChemLite. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 43842006, Ethyl 4-amino-1,2-oxazole-3-carboxylate. PubChemLite. Available at: [Link]
-
(±)-Propylene glycol. CAS Common Chemistry. Available at: [Link]
-
Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journals. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 89488033, 4-Amino-2-ethyl-1,2-oxazolidin-3-one hydrochloride. PubChem. Available at: [Link]
-
4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide (2022). MDPI. Available at: [Link]
-
4H-1,2,4-Triazol-3-amine, 4-ethyl-. NIST WebBook. Available at: [Link]
-
N-ethyl-4,5-dihydro-1,3-oxazol-2-amine (2025). ChemSynthesis. Available at: [Link]
- Processes for preparing 3-amino-isoxazoles. Google Patents.
-
Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid (2025). ResearchGate. Available at: [Link]
-
Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines (2025). ResearchGate. Available at: [Link]
-
Properties of amines. Lumen Learning. Available at: [Link]
-
Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino) (2013). Available at: [Link]
-
Chemical Properties of Benzenamine, 4-ethyl- (CAS 589-16-2). Cheméo. Available at: [Link]
-
Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. PubMed. Available at: [Link]
-
The recent progress of isoxazole in medicinal chemistry. ResearchGate. Available at: [Link]
-
Discovery of 4-Benzyloxybenzo[ d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db/db Mice (2018). PubMed. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 319549, Ethyl 2-amino-1,3-oxazole-4-carboxylate. PubChem. Available at: [Link]
-
Synthesis, characterization and vibrational spectra analysis of ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene) (2013). PubMed. Available at: [Link]
-
Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]
-
Propylene glycol. Wikipedia. Available at: [Link]
-
Amine Reactivity. Michigan State University Chemistry. Available at: [Link]
-
Advances in isoxazole chemistry and their role in drug discovery (2025). PubMed. Available at: [Link]
-
Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
Propylene Oxide. PubChem. Available at: [Link]
-
4,5-Diarylisoxazol-3-carboxylic acids: A new class of leukotriene biosynthesis inhibitors potentially targeting 5-lipoxygenase-activating protein (FLAP) (2016). PubMed. Available at: [Link]
Sources
- 1. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - 4-ethyl-1,2-oxazol-3-amine (C5H8N2O) [pubchemlite.lcsb.uni.lu]
- 4. Page loading... [wap.guidechem.com]
- 5. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Amine Reactivity [www2.chemistry.msu.edu]
- 9. Buy 5-Ethyl-3-methylisoxazol-4-amine [smolecule.com]
- 10. researchgate.net [researchgate.net]
- 11. 4,5-Diarylisoxazol-3-carboxylic acids: A new class of leukotriene biosynthesis inhibitors potentially targeting 5-lipoxygenase-activating protein (FLAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 4-Benzyloxybenzo[ d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db/ db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3-Amino-4,5-dimethylisoxazole synthesis - chemicalbook [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. fishersci.fr [fishersci.fr]
